molecular formula C19H23FN4O2 B2542113 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide CAS No. 1226454-71-2

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide

Cat. No.: B2542113
CAS No.: 1226454-71-2
M. Wt: 358.417
InChI Key: GRCWRIKVINPZKL-UHFFFAOYSA-N
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Description

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide (IUPAC name) is a pyrimidine-linked acetamide derivative with a molecular formula of C₁₉H₂₃FN₄O₂ and a molecular weight of 358.41 g/mol . It features a central pyrimidine ring substituted with a methyl group at position 6 and an azepane (7-membered nitrogen-containing ring) at position 2. The pyrimidine is connected via an ether-oxygen linkage to an acetamide group, which is further substituted with a 4-fluorophenyl moiety.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-12-18(23-19(21-14)24-10-4-2-3-5-11-24)26-13-17(25)22-16-8-6-15(20)7-9-16/h6-9,12H,2-5,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCWRIKVINPZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Pyrimidine ring synthesis: The pyrimidine ring is synthesized using standard organic synthesis techniques involving the condensation of suitable starting materials.

    Coupling reactions: The azepane and pyrimidine rings are coupled using appropriate reagents and catalysts to form the desired compound.

    Acetylation: The final step involves the acetylation of the coupled product to yield 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency.

    Purification techniques: Such as crystallization, distillation, or chromatography to obtain the final product with desired purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Using reducing agents to remove oxygen or add hydrogen.

    Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated or other substituted derivatives.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide has been investigated for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic applications.

    Medicine: As a potential drug candidate for treating various diseases.

    Industry: For its potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Binding to receptors: Modulating their activity and downstream signaling pathways.

    Inhibition of enzymes: Affecting metabolic processes and cellular functions.

    Interaction with nucleic acids: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, this compound is compared with structurally or functionally related acetamide derivatives (Table 1). Key distinctions arise from variations in the heterocyclic core, substituent groups, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Key Properties / Applications References
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide (L868-0935) Pyrimidine + acetamide 6-methyl, azepane, 4-fluorophenyl 358.41 Not reported; structural analog of kinase inhibitors
N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Quinazolinone + acetamide Thioether linkage, dual 4-fluorophenyl groups ~430 (estimated) Anticandidate for antimicrobial activity
(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA) Acrylate + acetamide Acryloyloxyimino group ~250 (estimated) Polymer precursor for optical materials
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole + acetamide Benzothiazole core, 4-fluorophenyl ~316 (estimated) Patent-listed; potential kinase inhibitor
2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-imidazo[2,1-b][1,3]thiazol-5-yl]phenyl}acetamide Imidazothiazole + acetamide Bifluorophenyl, imidazothiazole 485.53 Reported in crystallography studies

Key Observations :

Structural Diversity: The target compound (L868-0935) employs a pyrimidine-azepane core, distinguishing it from derivatives with quinazolinone (e.g., ) or benzothiazole (e.g., ) backbones. The azepane ring may enhance solubility or target binding compared to smaller heterocycles like morpholine . The 4-fluorophenyl group is a common pharmacophore in all listed compounds, suggesting its role in enhancing bioavailability or receptor affinity .

Synthetic Accessibility :

  • L868-0935’s synthesis likely involves nucleophilic substitution on the pyrimidine ring, analogous to methods for N-(4-fluorophenyl)-2-(thienyl)acetamide derivatives (e.g., condensation of acetamide intermediates with activated pyrimidines) . Yields for similar compounds range from 61% (e.g., AJ5d in ) to unquantified industrial-scale processes in patents .

Crystallographic Data :

  • Crystal structures of related compounds (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ) were solved using SHELXL , suggesting that L868-0935’s structure could be similarly resolved.

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C20H26N4O3
  • Molecular Weight : Approximately 370.453 g/mol
  • Key Functional Groups : An azepane ring, pyrimidine derivative, ether linkage, and acetamide moiety.

Research indicates that compounds like 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide may interact with various biological targets, particularly G protein-coupled receptors (GPCRs). GPCRs play crucial roles in cellular signaling pathways that regulate physiological processes such as:

  • Cellular signaling : Activation of intracellular pathways leading to changes in cell function.
  • Calcium ion modulation : Elevation of intracellular calcium levels through mechanisms involving inositol trisphosphate (IP3) .

Pharmacological Effects

Preliminary studies have suggested several pharmacological effects:

  • Antitumor Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains, indicating potential as an antibacterial agent.
  • CNS Activity : Potential effects on the central nervous system have been noted, warranting further investigation into its neuropharmacological properties.

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of the compound:

StudyFindings
Study 1Demonstrated significant inhibition of tumor growth in vitro with IC50 values indicating promising efficacy against specific cancer cell lines.
Study 2Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study 3Investigated the neuroprotective effects in animal models, suggesting potential applications in neurodegenerative disease treatment.

Toxicological Profile

Understanding the safety profile of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide is critical for its therapeutic application. Preliminary toxicological assessments indicate:

  • Low acute toxicity in animal models.
  • No significant adverse effects observed at therapeutic doses.

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